molecular formula C20H18N2O3S B2487220 Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate CAS No. 477854-62-9

Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate

Cat. No. B2487220
M. Wt: 366.44
InChI Key: WMWULMSXEDRFBI-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is a chemical compound that belongs to the family of sulfanylidene-tetrahydropyrimidine derivatives. These compounds have been synthesized through acid-catalyzed cyclocondensation reactions, showcasing the diverse synthetic routes and structural variations possible within this class of chemicals. The molecule's structure is characterized by a pyrimidine ring that adopts a conformation intermediate between boat, screw-boat, and twist-boat forms, influenced by hydrogen bonding and molecular interactions (Sarojini et al., 2015).

Synthesis Analysis

The synthesis of sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, including Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate, involves acid-catalyzed cyclocondensation reactions. These reactions utilize thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes to form compounds with complex hydrogen-bonded structures (Sarojini et al., 2015).

Molecular Structure Analysis

The molecular structure is stabilized by N-H...O and N-H...S hydrogen bonds, forming ribbons containing alternating rings. The ribbons demonstrate the importance of hydrogen bonding in defining the crystal structure and highlight the molecule's ability to form centrosymmetric and non-centrosymmetric rings depending on the specific compound and its hydration state (Sarojini et al., 2015).

Scientific Research Applications

Crystal Structure and Synthesis

  • The synthesis and crystal structure analysis of novel thiopyrimidine derivatives, including those related to ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate, highlight the importance of these compounds in understanding molecular conformations and hydrogen-bond interactions. Such studies provide a foundation for designing molecules with specific properties, including those with therapeutic potential (Stolarczyk et al., 2018).

Cytotoxic Activity

  • Research on related thiopyrimidine derivatives demonstrates their cytotoxicity against various cancer cell lines, offering insights into the potential of these compounds in cancer therapy. For example, compounds synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate showed activity against Human umbilical vein endothelial cells (HUVEC) and different cancer cell lines, underscoring the therapeutic relevance of such molecules (Stolarczyk et al., 2018).

Antimicrobial and Antioxidant Activities

  • Pyrimidine derivatives, including those structurally related to ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate, have been explored for their antimicrobial and antioxidant activities. These studies suggest the potential application of these compounds in developing new antimicrobial agents and antioxidants (Mohan et al., 2014).

Liquid Crystal Properties

  • The investigation into liquid crystal properties of pyrimidinecarboxylates reveals their utility in materials science, particularly in the development of nematic and smectic liquid crystals. This research avenue indicates the broad applicability of such compounds beyond biomedicine into the field of advanced materials (Mikhaleva, 2003).

Thermodynamic Properties

  • Studies on the combustion energies and thermodynamic properties of dihydropyrimidine derivatives, including ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate analogs, contribute to our understanding of their stability and reactivity. Such information is vital for the design and synthesis of new compounds with desired chemical properties (Klachko et al., 2020).

properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)sulfanyl-2-phenylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-3-25-20(23)17-13-21-18(14-7-5-4-6-8-14)22-19(17)26-16-11-9-15(24-2)10-12-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWULMSXEDRFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate

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